molecular formula C22H28N2O4S2 B12209210 3-{4-[2-(2-Hydroxyethyl)piperidyl]-4-oxobutyl}-5-[(4-methoxyphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one

3-{4-[2-(2-Hydroxyethyl)piperidyl]-4-oxobutyl}-5-[(4-methoxyphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12209210
M. Wt: 448.6 g/mol
InChI Key: BCZCNORUKCXEQJ-CYVLTUHYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{4-[2-(2-Hydroxyethyl)piperidyl]-4-oxobutyl}-5-[(4-methoxyphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that features a piperidine ring, a thiazolidinone ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[2-(2-Hydroxyethyl)piperidyl]-4-oxobutyl}-5-[(4-methoxyphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Derivative: The initial step involves the preparation of the piperidine derivative through cyclization reactions.

    Thiazolidinone Ring Formation: The thiazolidinone ring is formed by reacting the piperidine derivative with appropriate thiourea and aldehyde under controlled conditions.

    Methoxyphenyl Group Introduction:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-{4-[2-(2-Hydroxyethyl)piperidyl]-4-oxobutyl}-5-[(4-methoxyphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound.

Scientific Research Applications

3-{4-[2-(2-Hydroxyethyl)piperidyl]-4-oxobutyl}-5-[(4-methoxyphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-{4-[2-(2-Hydroxyethyl)piperidyl]-4-oxobutyl}-5-[(4-methoxyphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and molecular targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds like 2-(2-Hydroxyethyl)piperidine share structural similarities.

    Thiazolidinone Derivatives: Compounds with similar thiazolidinone rings, such as 2-thioxo-1,3-thiazolidin-4-one derivatives.

    Methoxyphenyl Derivatives: Compounds containing methoxyphenyl groups, such as methoxybenzaldehyde derivatives.

Uniqueness

3-{4-[2-(2-Hydroxyethyl)piperidyl]-4-oxobutyl}-5-[(4-methoxyphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the piperidine ring, thiazolidinone ring, and methoxyphenyl group in a single molecule allows for diverse interactions and applications that are not possible with simpler compounds.

Properties

Molecular Formula

C22H28N2O4S2

Molecular Weight

448.6 g/mol

IUPAC Name

(5Z)-3-[4-[2-(2-hydroxyethyl)piperidin-1-yl]-4-oxobutyl]-5-[(4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H28N2O4S2/c1-28-18-9-7-16(8-10-18)15-19-21(27)24(22(29)30-19)13-4-6-20(26)23-12-3-2-5-17(23)11-14-25/h7-10,15,17,25H,2-6,11-14H2,1H3/b19-15-

InChI Key

BCZCNORUKCXEQJ-CYVLTUHYSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)N3CCCCC3CCO

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)N3CCCCC3CCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.